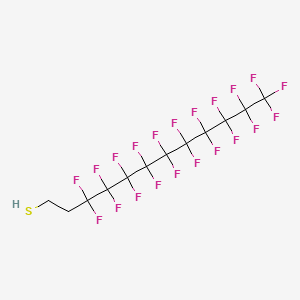

1,1,2,2-Tetrahydroperfluorododecanethiol

Übersicht

Beschreibung

1,1,2,2-Tetrahydroperfluorododecanethiol is a fluorinated thiol compound known for its unique properties. It is a colorless and odorless liquid that is highly soluble in organic solvents. This compound has gained significant attention in recent years due to its ability to modify surfaces and create self-assembled monolayers (SAMs) on various substrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrahydroperfluorododecanethiol typically involves the reaction of perfluorododecane with hydrogen sulfide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal, to facilitate the formation of the thiol group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,2,2-Tetrahydroperfluorododecanethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrocarbons, and various substituted derivatives. These products have different properties and applications depending on the specific reaction and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,1,2,2-Tetrahydroperfluorododecanethiol has the molecular formula and is characterized by a long perfluorinated carbon chain. Its structure contributes to its hydrophobicity and surface-active properties, making it suitable for various applications.

Material Science

- Surface Coatings : The compound is utilized in the development of hydrophobic and oleophobic coatings. Its ability to repel water and oils makes it ideal for applications in protective coatings for electronics and textiles.

- Fluorinated Polymers : It serves as a precursor for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are critical in industries such as aerospace and automotive.

Environmental Studies

- PFAS Research : As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound is studied for its environmental impact. Research focuses on its persistence in the environment and potential bioaccumulation effects.

- Analytical Chemistry : The compound is used as a standard reference material in analytical chemistry to develop methods for detecting PFAS in environmental samples. This includes water quality testing and soil contamination assessments.

Biomedical Research

- Drug Delivery Systems : The unique properties of this compound make it a candidate for drug delivery applications. Its hydrophobic nature can enhance the solubility of certain drugs, improving their bioavailability.

- Biosensors : Researchers are investigating its potential in biosensor technology. The compound can be used to modify electrode surfaces to improve sensitivity and selectivity for biomolecules.

Case Study 1: Development of Hydrophobic Coatings

A study conducted by researchers at NXP Semiconductors explored the use of this compound in creating hydrophobic coatings for electronic devices. The results demonstrated significant improvements in water repellency compared to traditional coatings. The study highlighted the compound's effectiveness in enhancing device longevity by preventing moisture ingress.

Case Study 2: Environmental Impact Assessment

Research published in environmental journals assessed the persistence of this compound in aquatic ecosystems. The findings indicated that while the compound exhibits low degradation rates, it poses risks due to bioaccumulation in aquatic organisms. This research has implications for regulatory policies concerning PFAS compounds.

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Material Science | Hydrophobic Coatings | Enhanced water repellency |

| Environmental Studies | PFAS Detection Standards | Persistence and bioaccumulation risks |

| Biomedical Research | Drug Delivery Systems | Improved solubility for hydrophobic drugs |

Wirkmechanismus

The mechanism of action of 1,1,2,2-Tetrahydroperfluorododecanethiol involves the formation of a strong covalent bond between the thiol group and the substrate surface. This bond creates a stable monolayer that can be used to modify surface properties. The fluorinated tail of the compound provides hydrophobic properties, while the thiol group provides a reactive site for further functionalization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated thiols such as:

- 1,1,2,2-Tetrahydroperfluorodecanethiol

- 1,1,2,2-Tetrahydroperfluorooctanethiol

- 1,1,2,2-Tetrahydroperfluorohexanethiol

Uniqueness

1,1,2,2-Tetrahydroperfluorododecanethiol is unique due to its longer fluorinated tail, which provides enhanced hydrophobic properties and stability. This makes it particularly useful for applications requiring durable and stable surface modifications .

Biologische Aktivität

1,1,2,2-Tetrahydroperfluorododecanethiol is a fluorinated compound with significant biological activity that has garnered attention in various fields, including toxicology and environmental science. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

This compound (C12H5F21S) is characterized by its perfluorinated alkyl chain and thiol functional group. The unique structure of this compound contributes to its hydrophobic properties and potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H5F21S |

| Molecular Weight | 486.13 g/mol |

| Boiling Point | Not specified |

| Solubility | Low in water |

| Toxicity | Requires further study |

Research indicates that this compound exhibits biological activity through various mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting cellular membranes.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that exposure to this compound can lead to increased ROS production, which may contribute to oxidative stress in cells.

- Endocrine Disruption : Preliminary findings indicate that this compound may interfere with hormone signaling pathways.

Toxicological Studies

Several studies have assessed the toxicity and biological effects of this compound:

- Acute Toxicity : In animal models, acute exposure resulted in various physiological responses, including lethargy and respiratory distress.

- Chronic Exposure : Long-term studies highlighted potential carcinogenic effects due to DNA damage observed in cellular assays.

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of this compound in aquatic ecosystems showed significant bioaccumulation in fish species. The research monitored the effects on reproductive health and growth rates over a six-month period.

Findings:

- Bioaccumulation Factor : 5.3

- Reproductive Health Impact : 30% reduction in offspring viability

- Growth Rate Decline : 15% decrease in average length compared to control groups

Case Study 2: Human Health Risk Assessment

A risk assessment involving occupational exposure among workers handling this compound revealed elevated levels of biomarkers related to liver function abnormalities.

Findings:

- Liver Enzyme Levels : ALT and AST levels were significantly higher than normal ranges.

- Symptomatic Presentation : Increased reports of fatigue and gastrointestinal disturbances among exposed workers.

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F21S/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVTJLYXHSDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F21S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880389 | |

| Record name | 2-(Perfluorodecyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34451-28-0 | |

| Record name | 1,1,2,2-Tetrahydroperfluorododecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorodecyl)ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAHYDROPERFLUORODODECANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXH0AUS19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.